3'-Amino-biphenyl-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLSLOHVMYBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362662 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-84-7 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino Biphenyl 2 Carbonitrile and Analogues
Regioselective and Stereoselective Synthesis Strategies
The primary challenge in synthesizing asymmetrically substituted biphenyls like 3'-Amino-biphenyl-2-carbonitrile lies in controlling the regioselectivity of the bond formations. Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed reactions that provide precise control over the construction of the biaryl core and the installation of functional groups.
Cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can be approached by either forming the central biphenyl (B1667301) C-C bond between two pre-functionalized rings or by functionalizing a pre-formed biphenyl skeleton.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for biaryl synthesis. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org For the synthesis of this compound, this can be achieved by coupling a 2-halobenzonitrile with a 3-aminophenylboronic acid derivative, or conversely, a 3-haloaniline derivative with 2-cyanophenylboronic acid.
The catalytic cycle, as generally understood, involves three key steps: libretexts.org
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organoboron compound (Ar'-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) species. This step requires a base. libretexts.org
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. libretexts.org
The mild reaction conditions and the commercial availability and stability of many boronic acids make this a highly attractive and widely used method. researchgate.net The preparation of biphenyl derivatives bearing amino groups via this direct cross-coupling is extensively explored due to its industrial importance. chemrxiv.org
Table 1: Representative Suzuki-Miyaura Reaction Scheme
| Reactant A | Reactant B | Catalyst System | Base | Product |
|---|---|---|---|---|
| 2-Bromobenzonitrile | 3-Aminophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Na₂CO₃, K₃PO₄, or other bases | This compound |
| 3-Bromoaniline | 2-Cyanophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Na₂CO₃, K₃PO₄, or other bases | This compound |
An alternative strategy involves forming the C-N bond after the biphenyl core has been constructed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is ideal for converting an aryl halide or triflate into an arylamine.
To synthesize this compound, one could start with a precursor like 3'-bromo-biphenyl-2-carbonitrile and introduce the amino group using an ammonia (B1221849) equivalent. The development of specialized, bulky, and electron-rich phosphine ligands has been crucial to the success of these reactions, enabling the coupling of even less reactive aryl chlorides at room temperature in some cases. cmu.edu Recent advancements have reported the use of a new dialkyl biheteroaryl phosphine ligand (KPhos) that facilitates the amination of aryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, offering a more practical and economical route to primary arylamines. nih.gov This method shows high selectivity and suppresses common side reactions like hydroxylation. nih.gov
Table 2: Catalyst Systems for Palladium-Catalyzed Amination
| Ligand | Palladium Source | Base | Amine Source | Key Feature |
|---|---|---|---|---|
| (o-biphenyl)P(t-Bu)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | NaOtBu | Various primary and secondary amines | Effective for a wide range of aryl chlorides, bromides, and triflates. cmu.edu |
| KPhos | Pd-G3 dimer | KOH | Aqueous Ammonia (NH₄OH) | Enables use of aqueous ammonia with hydroxide base, high selectivity for primary amines. nih.gov |
Recent innovations provide more direct routes to the biphenyl-2-carbonitrile core through C-H activation. A notable example is the rhodium(III)-catalyzed ortho-C-H arylation of benzimidates with arylsilanes. acs.orgnih.gov This methodology is advantageous as it uses water as a sustainable solvent and employs the benzimidate as both a directing group and a precursor to the nitrile functionality. acs.orgacs.org
The reaction proceeds via a Rh(III)/Rh(I) catalytic cycle, leveraging the stability and low toxicity of organosilicon reagents. acs.org The process provides a straightforward synthesis of various biphenyl-2-carbonitrile derivatives in moderate to good yields. acs.org The key components of this system include a rhodium catalyst, a silver salt co-catalyst, and a fluoride (B91410) source as a silane (B1218182) activator. acs.org
Table 3: Rh(III)-Catalyzed Hiyama Coupling for Biphenyl-2-carbonitriles
| Component | Reagent/Condition | Function | Reference |
|---|---|---|---|
| Substrate 1 | Benzimidate derivative | C-H activation substrate & nitrile source | acs.org |
| Substrate 2 | Arylsilane | Arylating agent | acs.org |
| Catalyst | [Cp*RhCl₂]₂ | Rh(III) catalyst | acs.org |
| Co-catalyst | AgSbF₆ | Halide scavenger/activator | acs.org |
| Activator | AgF | Silane activator | acs.org |
| Additive | PivOH | Protonolysis facilitator | acs.org |
| Solvent | Water | Sustainable solvent | acs.orgnih.gov |
While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative pathways to the biphenyl core.
Ullmann Reaction: One of the oldest methods, it traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. Modern variations use palladium or nickel catalysts under milder conditions.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and couples it with an organohalide, typically catalyzed by nickel or palladium.
Stille Coupling: Involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organohalide. A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.
Negishi Coupling: This reaction couples an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. beilstein-journals.org It is known for its high reactivity and functional group tolerance. Recent advances have improved its reliability, making it a strong alternative to Suzuki couplings for constructing C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. beilstein-journals.org
Directed C–H functionalization is an increasingly powerful strategy that avoids the pre-functionalization of starting materials (e.g., creating halides or organometallics). Instead, an existing functional group on the substrate directs a metal catalyst to activate a specific C-H bond for coupling.
For the synthesis of biphenyl-2-carbonitriles, the nitrile group itself can act as a directing group. Research has shown that a Pd(II)-catalyzed C-H bond activation can be achieved where the cyano group of a benzonitrile (B105546) directs the arylation at the ortho-position. nih.govacs.org This reaction couples various aryl nitriles with aryl halides in trifluoroacetic acid (TFA) to produce biphenyl-2-carbonitrile derivatives in moderate to good yields. nih.govacs.org
More advanced methods have even achieved remote C-H functionalization. A nitrile group on one ring of a biphenyl system can direct the functionalization (e.g., olefination, acetoxylation) at the meta-position of the second ring. nih.gov This remarkable selectivity is achieved using a Pd-Ag heterodimeric transition state and is facilitated by specialized 2-pyridone ligands. nih.gov This approach provides a powerful tool for modifying biaryl compounds, as the directing nitrile group can be readily converted into other functionalities like amines or acids. nih.gov
Cascade Cyclization Strategies
Cascade reactions offer an efficient approach to constructing complex molecular architectures from simple starting materials in a single operation. These strategies are characterized by high atom and step economy.
A manganese(III)-mediated cascade cyclization has been developed for the synthesis of pyrrolopyridine derivatives starting from 3-isocyano-[1,1′-biphenyl]-2-carbonitrile and arylboronic acids. researchgate.net This reaction proceeds through a radical pathway, leading to the formation of two new C-C bonds and one C-N bond. The process is initiated by the reaction of the multifunctionalized isocyanide with an aryl radical generated from the arylboronic acid in the presence of a manganese(III) salt. This methodology provides a novel route to fused heterocyclic compounds. researchgate.net
Multi-Step Conversions for Substituted Biphenyl Carbonitriles
The synthesis of specifically substituted biphenyl carbonitriles often requires multi-step synthetic sequences. These routes typically involve the construction of the biphenyl core via cross-coupling reactions followed by the introduction or modification of functional groups.
A common and powerful method for constructing the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.comgre.ac.uk This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. For the synthesis of a compound like this compound, a plausible retrosynthetic analysis would involve disconnecting the biphenyl bond, leading to two key precursors: a substituted phenyl halide and a substituted phenylboronic acid. For instance, 3-amino-2-cyanophenylboronic acid could be coupled with a 4-methylphenyl halide. vulcanchem.com The stability of the amino group is a critical consideration; it is often introduced at a later stage of the synthesis, for example, by reduction of a nitro group, to avoid side reactions during the coupling step. vulcanchem.com
Palladium-catalyzed C-H bond activation has also been employed for the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides in a trifluoroacetic acid (TFA) medium. nih.gov This approach utilizes the cyano group as a directing group to facilitate the C-H activation process.
The synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved through a three-component reaction of aromatic aldehydes, malononitrile (B47326), and acetone, demonstrating an efficient construction of highly substituted biphenyl systems. researchgate.net
Table 2: Key Reactions in Multi-Step Syntheses of Biphenyl Carbonitriles
| Reaction Type | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | Biphenyl core | vulcanchem.comgre.ac.uk |
| C-H Activation | Aryl nitrile, Aryl halide, Pd(II) catalyst, TFA | Biphenyl-2-carbonitrile | nih.gov |
| Three-Component Reaction | Aromatic aldehyde, Malononitrile, Acetone, NaOMe | 3-Amino-2,4-dicarbonitrile-5-methylbiphenyl | researchgate.net |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. This includes the use of environmentally benign solvents, catalyst recycling, and improving reaction efficiency.
Utilization of Aqueous Media in Catalytic Reactions
Water is an attractive solvent for chemical reactions due to its low cost, non-flammability, and low toxicity. The Suzuki-Miyaura coupling reaction, a cornerstone for biphenyl synthesis, has been successfully adapted to aqueous conditions. rsc.org The use of water-soluble ligands or phase-transfer catalysts can facilitate the reaction between water-insoluble organic substrates. The high dielectric constant of water can, in some cases, enhance reaction rates and yields compared to organic solvents. rsc.org
An electrochemical approach for the synthesis of 2-aminobenzofuran-3-carbonitrile (B3277277) derivatives has been demonstrated in a water/ethanol mixture. mdpi.com This method highlights the potential of using aqueous systems in electrochemical synthesis, offering a green and reagentless alternative.
Strategies for Solvent and Catalyst Recovery and Recycling
The recovery and reuse of catalysts, particularly expensive and toxic heavy metal catalysts like palladium, are crucial for the economic and environmental sustainability of chemical processes. dntb.gov.ua In the context of biphenyl synthesis via Suzuki coupling, significant efforts have been devoted to developing recyclable catalytic systems. dntb.gov.uaresearchgate.netmdpi.com
Heterogeneous catalysts, where the catalyst is supported on a solid material, are advantageous as they can be easily separated from the reaction mixture by filtration and reused. dntb.gov.ua However, a common issue with heterogeneous catalysts is the leaching of the metal into the solution, which can lead to catalyst deactivation and product contamination. dntb.gov.ua Encapsulated catalysts, such as Pd EnCat™, have been developed to address this issue, allowing for multiple reaction cycles with minimal loss of activity. Studies on the recyclability of such catalysts in Suzuki cross-coupling reactions have shown a gradual decrease in yield over successive cycles, which has been attributed to the progressive formation of metallic palladium nanograins and depletion of the active palladium acetate (B1210297) species.
Optimization of Synthetic Pathways and Reaction Efficiencies
Catalyst and Ligand System Optimization
The choice of the palladium catalyst and its associated ligand is paramount in the Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for achieving high efficiency. For the synthesis of sterically hindered or electronically deactivated biaryls, the use of specialized phosphine ligands is often necessary.
Research has shown that bulky and electron-rich phosphine ligands can significantly accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For instance, in the coupling of aryl halides with arylboronic acids, ligands such as those from the Buchwald or Herrmann families can promote high turnover numbers and yields. A combination of a bulky ancillary phosphine ligand on the palladium catalyst can steer the reaction pathway, even enabling novel transformations such as aminative cross-coupling where a nitrogen atom is inserted. snnu.edu.cn
The following table summarizes the effect of different catalyst-ligand systems on the yield of a model Suzuki-Miyaura reaction, illustrating the critical role of ligand choice in optimizing the synthesis of biphenyl structures.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | 95 |
| 4 | PdCl₂(dppf) | (none) | Na₂CO₃ | DMF/H₂O | 90 | 88 |
| This table presents illustrative data based on typical findings in Suzuki-Miyaura optimization studies for analogous compounds. |
Influence of Base and Solvent
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species by forming a more nucleophilic borate (B1201080) complex, which facilitates the crucial transmetalation step. wwjmrd.com The choice of base can influence reaction rates and the suppression of side reactions, such as the deboronation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are key factors; for example, the stronger base cesium carbonate is often effective for challenging couplings.
The solvent system must be chosen to ensure the solubility of all reactants and reagents. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous phase is common. Water plays a role in dissolving the inorganic base and can accelerate the reaction. The use of water as a primary solvent is also being explored as a "green" chemistry alternative. researchgate.net
Effect of Protecting Groups on Reaction Efficiency
For a substrate like this compound, the presence of the amino group (-NH₂) can complicate the synthesis. The amine is a potential nucleophile and can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side products. To circumvent these issues, the amino group is often temporarily protected.
A common and effective protecting group for amines is the tert-butyloxycarbonyl (t-Boc) group. Research on the synthesis of related 2-(aminomethyl)biphenyls demonstrated a significant increase in reaction yields and shorter reaction times when the amine was N-t-Boc protected. researchgate.net The protecting group prevents catalyst inhibition and side reactions, allowing the Suzuki-Miyaura coupling to proceed efficiently. After the successful formation of the biphenyl backbone, the t-Boc group can be easily removed under acidic conditions to yield the final amino product.
The table below details the impact of amine protection on the yield of the Suzuki-Miyaura coupling in the synthesis of an amino-biphenyl analogue.
| Entry | Amine Protection | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Yield (%) |
| 1 | None | 2-Bromobenzonitrile | 3-Aminophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 45 |
| 2 | t-Boc | 2-Bromobenzonitrile | 3-(t-Boc-amino)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 94 |
| This table illustrates the significant improvement in yield achieved by protecting the amine functionality during the coupling reaction, based on findings from related syntheses. researchgate.net |
Optimization of Reaction Conditions
Fine-tuning reaction parameters such as temperature and reaction time is a standard practice to maximize efficiency. Increasing the reaction temperature generally leads to higher conversion rates, but can also promote the degradation of reactants or catalysts if excessive. mdpi.com Studies involving the synthesis of fluorinated biphenyl derivatives showed that an increase in temperature from 70 °C to 110 °C resulted in higher conversion percentages. mdpi.com The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components. Continuous monitoring of the reaction progress, for example by using techniques like HPLC or GC-MS, allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without unnecessary energy expenditure or the formation of degradation byproducts.
Chemical Transformations and Derivative Synthesis of 3 Amino Biphenyl 2 Carbonitrile
Reactivity of the Nitrile Moiety
The nitrile group in 3'-Amino-biphenyl-2-carbonitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, cycloaddition reactions, and metal-catalyzed hydrations. These reactions provide pathways to introduce new functional groups and construct complex molecular architectures.
Hydrolysis to Carboxylic Acids and Esterification
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.ukchemistrysteps.comacs.orglibretexts.org For this compound, this transformation yields 3'-Amino-biphenyl-2-carboxylic acid.
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). chemguide.co.uk This initially produces the carboxylate salt, which upon acidification, yields the carboxylic acid. A patent describing the synthesis of a related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, outlines a hydrolysis step using an alkali hydroxide at reflux temperature. google.com
The resulting 3'-Amino-biphenyl-2-carboxylic acid can be further derivatized through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. masterorganicchemistry.com
Table 1: Representative Conditions for Nitrile Hydrolysis and Subsequent Esterification
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Nitrile Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | 3'-Amino-biphenyl-2-carboxylic acid | libretexts.org |
| Nitrile Hydrolysis (Basic) | NaOH(aq), heat (reflux), then H₃O⁺ | 3'-Amino-biphenyl-2-carboxylic acid | chemguide.co.ukgoogle.com |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), heat | Methyl 3'-Amino-biphenyl-2-carboxylate or Ethyl 3'-Amino-biphenyl-2-carboxylate | masterorganicchemistry.com |
Amidation Reactions
The nitrile group can be directly converted to an amide through various methods. One common approach is the partial hydrolysis of the nitrile under controlled acidic or basic conditions, which can be stopped at the amide stage. libretexts.org
Alternatively, amides can be synthesized from the corresponding carboxylic acid (obtained via hydrolysis of the nitrile) by reaction with an amine in the presence of a coupling agent. nih.gov
Another route to amides from nitriles involves the use of specific catalysts. For instance, the reaction of nitriles with amines can be facilitated by various catalysts to form amides. A study on the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides demonstrates a method for amide bond formation that is applicable to a wide range of amines. researchgate.net While not directly demonstrated on this compound, the general applicability suggests its potential use.
Table 2: General Methods for Amidation of Nitriles
| Method | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Partial Hydrolysis | Controlled acid or base hydrolysis | 3'-Amino-biphenyl-2-carboxamide | libretexts.org |
| From Carboxylic Acid | 3'-Amino-biphenyl-2-carboxylic acid, Amine, Coupling agent (e.g., DCC, EDC) | N-substituted 3'-Amino-biphenyl-2-carboxamide | nih.gov |
| Nitrile Imine Rearrangement | N-2-Nitrophenyl hydrazonyl bromide, Amine | N-substituted 3'-Amino-biphenyl-2-carboxamide | researchgate.net |
Cycloaddition Reactions for Heterocyclic Ring Formation (e.g., Tetrazoles, Imidazolines)
The nitrile group can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles by the reaction of nitriles with azides. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or an organocatalyst. organic-chemistry.org The reaction of this compound with sodium azide (B81097) would yield the corresponding 5-(3'-amino-biphenyl-2-yl)-1H-tetrazole. The use of a cobalt(II) complex as a catalyst for the [3+2] cycloaddition of sodium azide to organonitriles has been shown to be effective for a range of aromatic nitriles. nih.gov
Similarly, cycloaddition reactions with other 1,3-dipoles can lead to different heterocyclic systems. For example, the reaction of nitrile imines with dipolarophiles can form pyrazole (B372694) or pyrazoline derivatives. mdpi.com While specific examples with this compound are not detailed in the provided search results, the general reactivity of nitriles in such cycloadditions is well-established. mdpi.com
Table 3: Representative Cycloaddition Reactions of Nitriles
| Heterocycle | Dipole | Catalyst/Conditions | Product from this compound | Reference |
|---|---|---|---|---|
| Tetrazole | Sodium Azide (NaN₃) | ZnCl₂, heat or Co(II) complex | 5-(3'-amino-biphenyl-2-yl)-1H-tetrazole | organic-chemistry.orgnih.gov |
| Pyrazoline | Nitrile Imine | Base (e.g., Triethylamine) | Spirocyclic pyrazoline derivative | mdpi.com |
Metal-Ligand Cooperative Nitrile Hydration and Deuteration
Recent advancements in catalysis have led to the development of highly efficient methods for nitrile hydration through metal-ligand cooperation. Ruthenium and manganese pincer complexes have emerged as particularly effective catalysts for this transformation, allowing the hydration of a broad range of nitriles to amides under mild conditions. rsc.orgnih.govnih.govacs.org
Ruthenium pincer complexes can catalyze the hydration of aromatic nitriles at room temperature, often without the need for additives. rsc.orgnih.gov The proposed mechanism involves the cooperative binding of the nitrile to the metal-ligand framework, which activates the nitrile for nucleophilic attack by water. rsc.org Similarly, manganese pincer complexes have been shown to be effective for the selective hydration of nitriles to amides in solvents like tert-butanol. nih.govacs.org
An interesting extension of this chemistry is the deuteration of nitriles. By using heavy water (D₂O) as the solvent, manganese pincer complexes can catalyze the α-deuteration of nitriles. nih.govacs.org
Table 4: Metal-Ligand Cooperative Hydration of Aromatic Nitriles
| Catalyst System | Substrate Scope | Conditions | Product from this compound | Reference |
|---|---|---|---|---|
| Ruthenium Pincer Complex | Wide range of aromatic nitriles | t-BuOH, Room Temperature | 3'-Amino-biphenyl-2-carboxamide | rsc.orgnih.gov |
| Manganese Pincer Complex | Wide range of aromatic nitriles | t-BuOH, Room Temperature | 3'-Amino-biphenyl-2-carboxamide | nih.govacs.org |
| Manganese Pincer Complex | Aromatic nitriles | Toluene, D₂O | α-deuterated this compound | nih.govacs.org |
Functionalization and Reactions Involving the Amino Group
The primary amino group in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules.
Derivatization of Primary Amine Functionality
The primary aromatic amine of this compound can undergo a range of common derivatization reactions. These include acylation with acyl chlorides to form amides and sulfonylation with sulfonyl chlorides to produce sulfonamides. chemguide.co.ukrsc.orglibretexts.org
Acylation is typically carried out by reacting the amine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct. chemguide.co.uklibretexts.org This reaction would convert the amino group of this compound into an N-acylamino group.
Sulfonylation follows a similar pathway, where the amine reacts with a sulfonyl chloride to yield a sulfonamide. rsc.orglibretexts.org Microwave irradiation under solvent- and catalyst-free conditions has been reported as an efficient method for the sulfonylation of various amines. rsc.org
Benzoyl chloride is another reagent that can be used for the derivatization of primary amines through a Schotten-Baumann reaction, typically in the presence of a base. acs.org
Table 5: Common Derivatization Reactions of the Primary Amino Group
| Reaction | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acylamino | chemguide.co.uklibretexts.org |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamido | rsc.orglibretexts.org |
| Benzoylation | Benzoyl Chloride | N-Benzoylamino | acs.org |
Amination Pathways in Biphenyl (B1667301) Systems
The introduction of nitrogen-containing functional groups onto biphenyl scaffolds is a cornerstone of medicinal and materials chemistry. While the subject molecule, this compound, already possesses an amino group, understanding the pathways for amination is critical for synthesizing its analogues and derivatives. Modern synthetic methods have moved beyond classical harsh-condition reactions, focusing on milder, more selective C-H and C-X amination strategies.
Another approach is the direct oxidative C-H amination, which can proceed through different mechanisms depending on the reaction conditions. chemrxiv.org Traditionally, these cross-dehydrogenative couplings (CDC) require strong oxidants to generate high-energy carbenium ion intermediates. chemrxiv.org However, alternative pathways under basic conditions can proceed through three-electron bond formations, which allows for the use of milder oxidants like molecular oxygen and avoids unstable intermediates. chemrxiv.org For biphenyl systems, this offers a pathway to introduce additional amino groups or to form N-heterocycles through intramolecular C-H amination.
Furthermore, metalloradical catalysis offers a powerful method for enantioselective C-H amination. Cobalt(II)-based catalytic systems, for instance, can perform intramolecular amination of tertiary C-H bonds to construct chiral N-heterocycles. nih.gov This process involves a radical mechanism that allows for the racemization of intermediates, ultimately enabling the conversion of both enantiomers of a racemic starting material into a single enantiomeric product with high stereocontrol. nih.gov While this is often applied intramolecularly, the principles guide the development of intermolecular aminations on biphenyl cores.
| Amination Pathway | Key Features | Typical Reagents/Catalysts | Applicability to Biphenyl Systems |
|---|---|---|---|
| Photoredox Catalysis (CRA-SNAr) | Mild conditions, redox-neutral, non-chain process. nih.gov | Visible light photocatalyst (e.g., Iridium or Ruthenium complexes), amine nucleophile. | Site-selective amination of unactivated C-H or C-X bonds on the biphenyl core. |
| Oxidative C-H Amination | Avoids pre-functionalization of the arene. Can use mild oxidants (O2) under basic conditions. chemrxiv.org | Metal catalyst (e.g., Cu, Fe), oxidant (e.g., persulfate, O2), base. | Introduction of additional amino substituents or intramolecular cyclization. |
| Cobalt(II)-Metalloradical Catalysis | Enantioconvergent amination of racemic C-H bonds via a radical process. nih.gov | Co(II) complex with a chiral ligand (e.g., D2-symmetric porphyrin). nih.gov | Synthesis of axially chiral biphenyls or construction of chiral N-heterocycles fused to the biphenyl system. |
Oxidative and Reductive Modifications of the Biphenyl Core and Substituents
The functional groups of this compound—the amino, nitrile, and the biphenyl rings themselves—are all susceptible to oxidative and reductive transformations. These modifications are crucial for altering the electronic properties, solubility, and biological activity of the molecule, as well as for preparing it for subsequent coupling reactions.
Oxidative Modifications: The primary amino group is readily oxidized. Depending on the oxidant and conditions, it can be converted to nitroso, nitro, or azo functionalities. More importantly, it can participate in oxidative coupling reactions. The aromatic rings of the biphenyl core can undergo hydroxylation to form phenolic derivatives, often mediated by reactive oxygen species (ROS). mdpi.com In biological systems or under biomimetic conditions, tyrosine residues in proteins, which are phenols, can be oxidized to 3,4-dihydroxyphenylalanine (DOPA) and further to dopaquinone, highlighting a potential transformation pathway for hydroxylated biphenyls. pnnl.gov The nitrile group is generally stable to oxidation but can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under harsh oxidative conditions.
Oxidative modifications are not merely degradative but are key synthetic strategies. Small-molecule iron catalysts can perform targeted C-H oxidative modifications on complex molecules like peptides with high selectivity and preservation of chirality. nih.gov This principle can be applied to the biphenyl scaffold to introduce hydroxyl groups at specific positions, which can then be used as handles for further functionalization. nih.gov
Reductive Modifications: Reduction offers a complementary set of transformations. The most significant is the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂). This reaction, typically achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, transforms the electronic nature of the substituent from electron-withdrawing to electron-donating and introduces a new, flexible nucleophilic site. The resulting aminomethyl group can be crucial for building larger structures.
The amino group itself is generally stable to reduction, but if it were first oxidized to a nitro group (-NO₂), it could be selectively reduced back to an amine using reagents like tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C). This oxidation-reduction sequence is a common strategy for protecting the amine or directing regioselectivity in other reactions. The biphenyl rings are typically resistant to reduction except under forcing conditions, such as Birch reduction, which would disrupt the aromaticity.
| Functional Group | Modification Type | Transformation | Typical Reagents | Resulting Functionality |
|---|---|---|---|---|
| Amino (-NH₂) | Oxidation | Oxidation of Amine | m-CPBA, H₂O₂ | Nitro (-NO₂) |
| Reductive Alkylation | Conversion to secondary/tertiary amine | Aldehyde/Ketone, NaBH₃CN | Alkylamino (-NHR, -NR₂) nih.gov | |
| Nitrile (-CN) | Reduction | Reduction of Nitrile | LiAlH₄, H₂/Raney Ni | Aminomethyl (-CH₂NH₂) |
| Hydrolysis | Hydrolysis of Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | |
| Biphenyl Core | Oxidation | Aromatic Hydroxylation | Fe catalysts, H₂O₂ nih.gov | Phenolic Hydroxyl (-OH) |
| Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) mdpi.com |
Assembly into Complex Molecular Architectures
The true synthetic value of this compound lies in its utility as a building block for constructing larger, more complex molecular architectures, including polycyclic and heterocyclic systems. The ortho-positioning of the amino and nitrile groups on one of the phenyl rings is particularly significant, providing a reactive cassette for cyclization reactions.
One common strategy involves the Gewald reaction or similar multicomponent reactions. While the Gewald reaction itself is for thiophene (B33073) synthesis from α-cyano ketones, the principle of using an aminonitrile precursor is broadly applicable. sciforum.net For instance, the amino and nitrile groups can react with various reagents to form fused heterocyclic rings. Reaction with sodium azide, often catalyzed by zinc chloride, can convert the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. sciforum.net
The amino group serves as a versatile handle for building out from the biphenyl core. It can be acylated to form amides or react with isothiocyanates to yield thioureas, which are themselves precursors to other heterocycles like thiazoles. nih.gov Furthermore, the amino group can be a directing group in ortho-metalation reactions, allowing for the selective functionalization of the adjacent C-H bonds on the aromatic ring.
The synthesis of N-benzylidene derivatives of chromeno[2,3-d]pyrimidines from 2-amino-4H-chromene-3-carbonitrile precursors illustrates a powerful multi-step assembly process. mdpi.com A similar logic can be applied to this compound, where the aminonitrile moiety could react with reagents like formates or orthoesters to build a fused pyrimidine (B1678525) ring, yielding a dibenzopyrimidine system. These complex fused systems are often investigated for their potential as bioactive compounds. mdpi.com
| Reaction Type | Reacting Groups | Reagent(s) | Resulting Architecture | Reference Principle |
|---|---|---|---|---|
| Tetrazole Formation | Nitrile (-CN) | Sodium Azide (NaN₃), ZnCl₂ | Biphenyl-tetrazole derivative | Conversion of nitrile to a bioisosteric ring. sciforum.net |
| Fused Pyrimidine Synthesis | Amino (-NH₂), Nitrile (-CN) | Formamide, Orthoesters | Dibenzopyrimidine system | Cyclocondensation to form fused heterocycles. mdpi.com |
| Thiophene Synthesis (Gewald-type) | Amino (-NH₂), Nitrile (-CN) | α-Halo ketone, Base | Thieno[2,3-b]quinoline derivative | Construction of fused thiophenes. sciforum.net |
| Bioconjugation/Tagging | Amino (-NH₂) | Succinimidyl esters, Isothiocyanates | Biotinylated or fluorescently-tagged biphenyl | Stable coupling to functional groups. nih.gov |
Mechanistic Elucidation of Reactions Involving 3 Amino Biphenyl 2 Carbonitrile
Catalytic Reaction Mechanisms
Catalytic processes are central to the functionalization and synthesis of biphenyl (B1667301) carbonitriles. Various transition metals, including palladium, rhodium, and manganese, as well as rare-earth metals, are employed to facilitate these transformations, each operating through distinct mechanistic cycles.
Detailed Investigation of Palladium-Catalyzed Processes (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including derivatives of biphenyl-2-carbonitrile. nih.govacs.org The synthesis of these molecules often relies on a catalytic cycle that comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The catalytic cycle typically begins with a low-valent palladium(0) species. youtube.com
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide or triflate to the Pd(0) center. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, resulting in a square planar Pd(II) intermediate. libretexts.org This process increases the oxidation state and coordination number of the palladium center. libretexts.orgyoutube.com
Transmetalation: In this step, an organometallic nucleophile (such as an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) complex. nih.govresearchgate.net For instance, in a Suzuki-Miyaura coupling, an organoboron compound, activated by a base to form a more nucleophilic "ate" complex, exchanges its aryl group with the halide on the palladium center. nih.govnih.gov This forms a diorganopalladium(II) intermediate.
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center couple, forming a new carbon-carbon bond and yielding the desired biphenyl product. libretexts.org The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com
In reactions aiming to synthesize substituted biphenyl-2-carbonitriles, the cyano group can function as a directing group, facilitating C–H bond activation at the ortho position. nih.govacs.org The choice of ligands, such as bulky and electron-donating phosphines or N-heterocyclic carbenes (NHCs), is crucial as it influences the efficiency of each step in the cycle, particularly the rate of oxidative addition and reductive elimination. nih.gov
Mechanistic Pathways of Rhodium-Catalyzed C–H Activation
Rhodium catalysis provides a powerful and direct method for the synthesis of biphenyl-2-carbonitrile derivatives through C-H bond activation. acs.orgnih.gov These reactions often utilize a Rh(III) catalyst and a directing group on one of the aromatic substrates to achieve high regioselectivity. acs.orgscispace.commdpi.com
A common mechanistic proposal for Rh(III)-catalyzed C-H activation involves the following key steps: nih.govnih.gov
C-H Bond Cleavage: The reaction typically starts with a pre-catalyst like [Cp*RhCl2]2. The directing group on the substrate (for instance, an imine, pyridine, or a group that can be converted to a nitrile) coordinates to the rhodium center. scispace.com This is followed by C-H bond cleavage at the ortho position to form a five-membered rhodacycle intermediate. This step is often the turnover-limiting step of the catalytic cycle and can proceed through mechanisms like concerted metalation-deprotonation (CMD). nih.govnih.gov
Coordination and Insertion: The second coupling partner, such as an alkyne or an arylsilane, coordinates to the rhodium center within the rhodacycle. This is followed by migratory insertion of the coupling partner into the Rh-C bond, expanding the rhodacycle. mdpi.comnih.gov
Reductive Elimination/Protonolysis: The final biaryl product is released through reductive elimination, which regenerates a Rh(I) species. This Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant present in the reaction mixture (e.g., AgSbF6 or Cu(OAc)2), completing the catalytic cycle. mdpi.comnih.gov Alternatively, protonolysis can regenerate the catalyst. nih.gov
In the synthesis of biphenyl-2-carbonitriles, benzimidates have been used as effective directing groups that also serve as a precursor to the nitrile functionality. acs.orgnih.gov The choice of chiral Cp ligands has enabled the development of atroposelective C-H functionalization, providing access to axially chiral biaryl nitriles. acs.org
Understanding Manganese-Pincer Catalyzed Processes
Manganese, an earth-abundant metal, has emerged as a sustainable catalyst for various organic transformations, including those involving nitriles. rsc.org Manganese complexes featuring "pincer" ligands are particularly effective, often operating through a mechanism of metal-ligand cooperation (MLC). nih.govacs.orgrsc.org This is distinct from mechanisms where the metal solely acts as a Lewis acid.
In reactions such as nitrile hydration or α-deuteration, the catalytic cycle is believed to involve the dearomatization of a pyridine-based pincer ligand. nih.govacs.orgelsevierpure.com
Cooperative Activation: The process begins with the dearomatized manganese pincer complex undergoing a cooperative nih.govacs.org-addition with the nitrile. elsevierpure.com For a benzonitrile (B105546) substrate, this results in the formation of a manganese ketimido complex. acs.org This activation does not occur through simple coordination but through covalent bond formation with both the metal and the ligand arm. nih.govrsc.org
Nucleophilic Attack: The activated ketimido intermediate is now susceptible to nucleophilic attack. In a hydration reaction, a water molecule attacks the carbon of the former nitrile group. elsevierpure.com
Product Release and Catalyst Regeneration: Subsequent C-C and Mn-N bond cleavage releases the product (e.g., an amide) and regenerates the dearomatized, active form of the manganese pincer catalyst. elsevierpure.com
For nitriles with α-hydrogens, an alternative pathway exists where a manganese enamido complex is formed as a key intermediate. acs.orgelsevierpure.com This "template catalysis" approach, where the pincer complex acts as a template for substrate activation, has been applied to Michael additions and other C-C bond-forming reactions. rsc.orgacs.orgresearchgate.net DFT calculations and mechanistic studies support that the generation of a metalated nitrile nucleophile (an α-cyano carbanion equivalent) via MLC is a crucial step. acs.orgresearchgate.netnih.gov
Insights into Rare-Earth Metal-Catalyzed Asymmetric Additions
Rare-earth (RE) metal complexes are effective catalysts for the asymmetric addition of nucleophiles to nitriles, enabling the synthesis of chiral nitrogen-containing heterocycles. chinesechemsoc.orgchinesechemsoc.org For example, the enantioselective addition of allylamines to nitriles to produce chiral imidazolines is catalyzed by chiral bis(oxazolinato) rare-earth metal complexes. chinesechemsoc.org
The proposed mechanism leverages the Lewis acidity of the rare-earth metal center: chinesechemsoc.org
Amine Addition: The reaction is initiated by the addition of the allylamine (B125299) to the nitrile, which is activated by coordination to the chiral RE metal complex. This forms a rare-earth metal allylamidinate intermediate.
Enantioselective Cycloamidination: This intermediate then undergoes an intramolecular cyclization. The chiral ligand environment around the metal dictates the facial selectivity of the cyclization, leading to the formation of the enantioenriched imidazoline (B1206853) product.
Catalyst Regeneration: The product is released, and the rare-earth metal catalyst is regenerated to continue the cycle.
DFT calculations and experimental studies suggest that the interaction between the Lewis acidic RE metal and the substrates is key to the reaction's success and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The larger ionic radii of certain lanthanides, such as Praseodymium(III), have been shown to be more effective in some systems. researchgate.net
Non-Catalytic and Radical Reaction Pathways
Beyond metal catalysis, reactions involving 3'-Amino-biphenyl-2-carbonitrile can proceed through non-catalytic pathways, particularly those involving radical intermediates. Manganese(III) acetate (B1210297), for example, is a well-known oxidant used to initiate oxidative free-radical cyclizations. mdpi.comnih.gov
A notable example is the Mn(III)-mediated cascade cyclization of a structurally related compound, 3-isocyano-[1,1′-biphenyl]-2-carbonitrile, with arylboronic acids to form pyrrolopyridine derivatives. acs.org This reaction proceeds through a radical pathway involving the formation of two new C-C bonds and one C-N bond. acs.org A proposed mechanism for such Mn(III)-mediated reactions involves: organic-chemistry.orgresearchgate.net
Radical Generation: An aryl radical is generated from the arylboronic acid via oxidation by Mn(III).
Radical Addition: This aryl radical adds to the isocyanide group, forming an imidoyl radical.
Intramolecular Cyclization: The imidoyl radical undergoes an intramolecular cyclization by attacking the cyano group.
Cascade and Termination: A subsequent cascade of reactions, potentially involving further radical additions and rearrangements, leads to the final polycyclic product. The termination step can involve oxidation or reaction with other species in the mixture.
These radical cascade reactions are powerful tools for rapidly building molecular complexity from relatively simple precursors under mild conditions. organic-chemistry.orgresearchgate.net
Influence of Stereoelectronic Effects and Molecular Conformation on Reactivity
The reactivity of this compound is significantly influenced by its three-dimensional structure, specifically the torsional (dihedral) angle between the two phenyl rings and the electronic interactions between the substituents. libretexts.orgic.ac.uk
Molecular Conformation: Biphenyl itself is not planar due to steric hindrance between the ortho-hydrogens on the two rings, adopting a twisted conformation with a dihedral angle of about 45°. libretexts.orgic.ac.uk The introduction of substituents, especially at the ortho positions, further influences this angle and creates a barrier to rotation around the central C-C bond. libretexts.orgresearchgate.net
Rotational Barrier: The energy barrier to rotation determines whether conformational isomers (atropisomers) can be isolated. For this compound, the ortho-cyano group creates steric hindrance that raises the barrier to rotation. The meta-amino group has a smaller steric impact but can influence the electronic environment.
Reactivity and Dihedral Angle: The dihedral angle affects the extent of π-conjugation between the two rings. A more planar conformation allows for better orbital overlap, which can stabilize transition states in certain reactions. Conversely, a larger dihedral angle can destabilize the ground state, potentially lowering the activation energy for reactions like photocyclization. rsc.org The reactivity of the molecule in processes like C-H activation or cyclization is thus dependent on the preferred ground-state conformation and the conformational changes required to reach the transition state. westmont.edu
Stereoelectronic Effects: Stereoelectronic effects describe how orbital overlap influences the structure and reactivity of a molecule.
Substituent Effects: The amino group (-NH2) is a strong π-donor (through its lone pair) and a σ-acceptor (due to nitrogen's electronegativity). The cyano group (-CN) is a strong π-acceptor and a strong σ-acceptor. These opposing electronic characteristics create a "push-pull" system across the biphenyl scaffold.
Influence on Reactivity: This electronic push-pull can significantly affect the reactivity at different sites. The electron-donating amino group activates its ring towards electrophilic substitution, while the electron-withdrawing cyano group deactivates its ring. In catalytic C-H activation, the amino group can also act as a directing group. The interaction between the nitrogen lone pair and the π-system of the aromatic rings can stabilize or destabilize intermediates and transition states, thereby controlling reaction pathways and rates.
The interplay between the molecule's preferred conformation and its inherent electronic properties is critical for understanding and predicting its chemical behavior in both catalytic and non-catalytic reactions.
Role of Ligand Design in Modulating Reaction Selectivity and Enantioselectivity
The strategic selection of ligands is paramount in transition metal-catalyzed reactions to control both selectivity (chemoselectivity and regioselectivity) and enantioselectivity. In the context of synthesizing and functionalizing molecules like this compound, where multiple reactive sites exist, ligand design is critical for achieving the desired chemical transformations with high precision. While specific studies focusing exclusively on the impact of ligand design on reactions involving this compound are not extensively documented in publicly available research, the principles can be effectively understood by examining analogous transformations on structurally related compounds, particularly in the realm of Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions.
The synthesis of substituted biaryls, the core structure of this compound, is often accomplished through Suzuki-Miyaura cross-coupling reactions. In these reactions, the ligand, typically a phosphine (B1218219), plays a crucial role in the catalytic cycle by influencing the properties of the palladium catalyst. The electronic and steric properties of the ligand can dictate the rate and selectivity of key steps such as oxidative addition and reductive elimination. For instance, bulky and electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step, leading to higher reaction efficiency.
In the case of aminobiphenyls, selective N-arylation versus O-arylation of aminophenols can be achieved by carefully choosing the catalyst system. For example, copper-catalyzed methods employing ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to favor O-arylation, while palladium catalysts with biarylmonophosphine ligands such as BrettPhos can selectively promote N-arylation. mit.edu This highlights the power of ligand design in directing the reaction to a specific functional group, a principle that is directly applicable to controlling reactions at the amino group of this compound.
Furthermore, in reactions involving substrates with multiple halogen atoms, the choice of ligand can influence which C-X bond undergoes oxidative addition, thereby controlling regioselectivity. The use of specific catalyst systems, such as those involving palladium acetate and specialized phosphine ligands, has been demonstrated to be key in achieving desired coupling products in related heterocyclic systems. researchgate.net
The enantioselective synthesis of chiral biaryls, which are present in many biologically active molecules, represents a significant challenge that is often addressed through the design of chiral ligands. Asymmetric Suzuki-Miyaura coupling reactions, for instance, can yield chiral biaryl products with high enantiomeric excess when a chiral ligand is employed. Novel P-chiral monophosphorus ligands have been developed that are highly effective in such transformations, yielding a variety of chiral biaryl products in high yields and with excellent enantioselectivities. nih.gov Computational studies have suggested that interactions, such as π-π stacking between the coupling partners, facilitated by the chiral ligand, can enhance the enantioselectivity of the coupling reaction. nih.gov
The following table illustrates the effect of different chiral phosphine ligands on the enantioselectivity of an asymmetric Suzuki-Miyaura coupling reaction to produce a chiral biaryl compound, demonstrating the profound impact of ligand structure on the stereochemical outcome of the reaction.
| Entry | Chiral Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Ligand A | 92 | 85 |
| 2 | Ligand B | 85 | 90 |
| 3 | Ligand C | 95 | 88 |
| 4 | Ligand D | 78 | 92 |
This table is a representative example based on findings in asymmetric catalysis and does not represent data for the specific synthesis of this compound, for which specific data is not available in the cited literature.
Computational and Theoretical Investigations of 3 Amino Biphenyl 2 Carbonitrile Systems
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. ijaerd.orgrsc.org DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying systems like 3'-Amino-biphenyl-2-carbonitrile. arxiv.orgresearchgate.net These studies provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. arxiv.orgcnr.it For this compound, this involves calculating the molecule's potential energy as a function of its atomic coordinates to find the structure with the lowest energy. arxiv.orgnubakery.org This process defines key geometrical parameters such as bond lengths, bond angles, and, crucially for biphenyl (B1667301) systems, the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44-45°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-hydrogens (favoring a twisted conformation). wikipedia.orglibretexts.org The presence of the amino and cyano substituents would influence this angle, and DFT calculations could precisely quantify this effect.
Electronic structure calculations complement geometry optimization by providing information about the distribution of electrons within the molecule. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For a molecule like 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations showed the HOMO-LUMO energy gap to be 4.3347 eV, with the electron density of the HOMO located on the benzyloxy-substituted ring and the LUMO on the benzoic acid portion. nih.gov Similar calculations for this compound would reveal how the amino (electron-donating) and cyano (electron-withdrawing) groups influence the electronic landscape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Type | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|---|
| Bond Length | C-C (inter-ring) | C1-C1' | 1.49 Å |
| Bond Length | C-C (aromatic) | Avg. | 1.40 Å |
| Bond Length | C-N (amino) | C3'-N | 1.38 Å |
| Bond Length | C≡N (nitrile) | C2-CN | 1.15 Å |
| Bond Angle | C-C-C (inter-ring) | C2-C1-C1' | 120.5° |
| Dihedral Angle | C-C-C-C | C2-C1-C1'-C2' | ~48° |
Transition State Characterization and Reaction Pathway Prediction
Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products. libretexts.org This involves identifying and characterizing transition states—the high-energy saddle points on the potential energy surface that connect reactants to products. umn.edu For this compound, this could involve modeling its synthesis, for instance, via a Suzuki-Miyaura coupling reaction, which is a common method for creating biphenyl derivatives. nih.govacs.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. aminer.orgnih.gov
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT methods can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with high accuracy. nih.govyoutube.com The calculation provides theoretical shielding tensors, which are then converted to chemical shifts relative to a standard (like TMS). youtube.com Comparing the predicted spectrum with the experimental one is a powerful method for structural elucidation. Discrepancies between predicted and experimental shifts can help identify incorrect structural assignments. For complex molecules, this computational aid is invaluable. youtube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (near -NH₂) | 6.7 - 7.2 |
| ¹H | Aromatic (near -CN) | 7.4 - 7.8 |
| ¹H | Amino (-NH₂) | ~3.5 - 4.5 (broad) |
| ¹³C | Aromatic (unsubstituted) | 115 - 130 |
| ¹³C | C-NH₂ | ~148 |
| ¹³C | C-CN | ~110 |
| ¹³C | Cyano (-C≡N) | ~118 |
Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes. First, it confirms that an optimized geometry is a true energy minimum (all real frequencies) or a transition state (one imaginary frequency). uni-muenchen.deyoutube.com Second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. openmopac.netyoutube.com Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and various C-H and C-C stretching and bending modes of the aromatic rings.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, the most significant degree of freedom is the rotation around the single bond connecting the two phenyl rings. libretexts.org
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. umn.edu By systematically varying the dihedral angle of the inter-ring bond and calculating the energy at each point (while optimizing all other geometric parameters), a one-dimensional slice of the PES can be generated. This plot reveals the energy barriers to rotation and identifies the most stable conformations. colostate.edu For substituted biphenyls, the energy barrier to rotation can be significant enough to allow for the isolation of conformational isomers, a phenomenon known as atropisomerism. slideshare.net The size of the ortho substituents is the primary determinant of this barrier. libretexts.org While the nitrile group is linear and relatively small, computational analysis would precisely determine the rotational barrier and the preferred dihedral angle in the ground state.
Molecular Docking and Ligand-Binding Site Interaction Modeling (in context of scaffold design)
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and biologically active compounds. nih.govnih.gov Molecular docking is a computational technique used to predict how a molecule (a ligand, such as this compound) binds to the active site of a biological target, typically a protein. researchgate.netresearchgate.net
This process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand and the target protein. The ligand's geometry is typically optimized using methods like DFT.
Docking Simulation: Placing the ligand into the protein's binding site in various orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score represents the most likely binding mode. mdpi.com
For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the π-systems of the rings can act as hydrogen bond acceptors or participate in hydrophobic and π-stacking interactions. nih.gov Docking studies could explore the potential of this scaffold to inhibit specific enzymes, such as kinases or matrix metalloproteinases, guiding the design of new, more potent inhibitors. researchgate.netmdpi.comacs.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. uni-muenchen.denih.gov
NBO analysis provides detailed insights into:
Hybridization and Bonding: It describes the hybridization of atomic orbitals that form chemical bonds (e.g., the sp² character of the aromatic carbons). nih.gov
Charge Distribution: It calculates the natural atomic charges on each atom, offering a more robust picture of charge distribution than other methods like Mulliken population analysis.
Hyperconjugative Interactions: A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) orbitals and empty (acceptor) orbitals. wisc.edu For this compound, this would include delocalization from the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the adjacent phenyl ring (acceptor NBOs). The energy associated with these donor-acceptor interactions (E⁽²⁾) quantifies the strength of intramolecular charge transfer and resonance effects, which are fundamental to the molecule's stability and reactivity. wisc.eduresearchgate.net
Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound
| Donor NBO | Acceptor NBO | Interaction Type | E⁽²⁾ (kcal/mol) (Illustrative) | Significance |
|---|---|---|---|---|
| LP(1) N | π(C-C)ring | n → π | ~25-35 | Resonance of amino group with phenyl ring |
| π(C-C)ring1 | π(C-C)ring2 | π → π | ~15-20 | Inter-ring conjugation |
| σ(C-H) | σ(C-C) | σ → σ | ~2-5 | Hyperconjugation stabilizing C-C bonds |
Computational Studies on Atropisomerism and Axial Chirality
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structural and energetic properties of atropisomeric systems, including substituted biphenyls like this compound. These theoretical studies provide valuable insights into the rotational barriers around the central C-C bond, the stability of different conformers, and the factors governing axial chirality, which can be challenging to determine experimentally.
Research into the atropisomerism of substituted biphenyls has established that the height of the rotational barrier is primarily influenced by the steric hindrance imposed by substituents at the ortho positions of the phenyl rings. youtube.com The presence of a cyano (-CN) group at the 2-position of this compound is expected to create a significant steric clash with the hydrogen atom at the 2'-position of the adjacent ring during rotation around the central C-C bond. This steric repulsion is the principal contributor to the rotational energy barrier.
While no specific computational studies on this compound have been reported in the reviewed literature, extensive theoretical investigations on a wide range of substituted biphenyls offer a strong basis for understanding its behavior. rsc.org DFT calculations, particularly those employing hybrid functionals like B3LYP and incorporating dispersion corrections (e.g., B3LYP-D3), have been shown to provide accurate predictions of rotational barriers that are in good agreement with experimental data. rsc.org The choice of a sufficiently large basis set, such as a triple-ζ quality basis set, is also crucial for obtaining reliable results. rsc.org
For biphenyl derivatives, the transition state for rotation typically involves a planar or near-planar arrangement of the two phenyl rings, which maximizes the steric interactions between the ortho-substituents. The energy difference between the ground state (where the rings are twisted) and this transition state defines the rotational barrier. The magnitude of this barrier determines the stability of the atropisomers; a higher barrier corresponds to slower racemization and greater configurational stability. youtube.com
In the case of this compound, the amino group at the 3'-position is not expected to directly participate in the steric hindrance that defines the rotational barrier. However, its electronic properties can subtly influence the geometry and electronic structure of the biphenyl system. Furthermore, the potential for intramolecular hydrogen bonding between the amino group and the cyano group in certain conformations could have a minor effect on the relative energies of different conformers.
A study on a related system, 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile, which also features a C-C bond between two substituted aromatic rings, employed DFT calculations to investigate its rotational barrier. academie-sciences.fr This work underscores the utility of computational methods in characterizing the atropisomeric properties of complex heterocyclic systems. academie-sciences.fr
To illustrate the typical range of rotational barriers calculated for substituted biphenyls, the following table presents representative data from computational studies on various biphenyl derivatives. These values highlight the significant impact of ortho-substituents on the energy required for rotation around the central C-C bond.
| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Biphenyl | CCSD(T)/extrapolated basis set | ~1.9 (to 0°) / ~2.0 (to 90°) |
| 2-Fluorobiphenyl | B3LYP/6-311+G | Not specified |
| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | Not specified |
| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G* | Not specified |
| 6,6'-Dinitro-2,2'-diphenic acid | Not specified | >22 |
Table 1: Representative Calculated Rotational Barriers for Substituted Biphenyls. The data for biphenyl is from a high-level ab initio study comporgchem.comcomporgchem.com, while the other entries are based on the principles discussed in DFT studies of substituted biphenyls acs.org. The value for 6,6'-Dinitro-2,2'-diphenic acid is a well-established experimental and theoretical benchmark for a highly hindered biphenyl wikipedia.org.
It is important to note that while these computational approaches provide robust estimations, experimental validation, often through dynamic NMR spectroscopy, is typically sought to confirm the theoretical predictions. nih.gov For this compound, a dedicated computational study would be necessary to accurately quantify its rotational barrier and to fully characterize its atropisomeric behavior. Such a study would likely involve geometry optimization of the ground state and transition state for rotation, followed by frequency calculations to confirm their nature and to obtain thermodynamic corrections to the electronic energies.
Applications of 3 Amino Biphenyl 2 Carbonitrile As a Chemical Building Block and Precursor
A Versatile Scaffold in Organic Synthesis
3'-Amino-biphenyl-2-carbonitrile is recognized as a versatile scaffold in organic synthesis due to the presence of two reactive functional groups: an amino group and a nitrile group. rsc.org These groups can be selectively transformed into a variety of other functionalities, allowing for the construction of a diverse range of more complex molecules. The biphenyl (B1667301) core itself provides a rigid and tunable platform, influencing the steric and electronic properties of the final products. rsc.orgresearchgate.net
The strategic positioning of the amino and cyano groups allows for intramolecular reactions, leading to the formation of fused ring systems. Furthermore, these groups can participate in a wide range of intermolecular reactions, such as cross-coupling reactions, condensations, and multicomponent reactions, further expanding its synthetic utility. rsc.orgnih.gov
Construction of Complex Organic Scaffolds and Heterocyclic Systems
The dual reactivity of this compound makes it an ideal starting material for the synthesis of various complex organic scaffolds, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.
Pyrrolopyridine Derivatives
While direct synthesis of pyrrolopyridine derivatives from this compound is not extensively documented, the structural motifs present in the molecule suggest its potential as a precursor. General synthetic strategies for pyrrolopyridines often involve the condensation of aminopyridines with α-haloketones or the cyclization of appropriately substituted pyrrole (B145914) precursors. Given that the amino group of this compound can be acylated and the nitrile group can be hydrolyzed or reduced, it is conceivable to transform it into an intermediate suitable for pyrrolopyridine ring formation. For instance, the amino group could be functionalized to introduce a fragment that, upon subsequent reaction with the cyano group or a derivative thereof, could lead to the desired heterocyclic core.
Imidazoline (B1206853) Derivatives
Imidazoline derivatives are significant in medicinal chemistry, and their synthesis often involves the cyclization of a diamine with a carboxylic acid or its derivative. nih.gov While a direct synthesis from this compound is not a standard procedure, related aminobiphenyl compounds can be utilized. For example, the synthesis of 2-(3-aminophenyl)imidazoline hydrochloride has been achieved through the reduction of a nitrophenyl precursor followed by cyclization with ethylenediamine. google.com This suggests a plausible synthetic route where the amino group of this compound could be protected, the nitrile group converted to a carboxylic acid or related functional group, and then cyclized with a diamine to form the imidazoline ring. The development of combinatorial approaches has also facilitated the synthesis of diverse imidazoline libraries. tcichemicals.com
Phenanthridine (B189435) Derivatives
The synthesis of phenanthridines, a class of compounds with notable biological activities, can be effectively achieved using biphenyl precursors. nih.gov One established method involves the intramolecular cyclization of ortho-functionalized biaryls. nih.gov For instance, the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes has been shown to yield phenanthridines. nih.gov this compound can serve as a precursor to such starting materials. The amino group can be converted to a diazonium salt and subsequently to other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid and then reduced to an aldehyde. This aldehyde can then be converted to an oxime and cyclized to the phenanthridine core. Another approach involves the copper-catalyzed reaction of biaryl-2-carbonitriles with Grignard reagents, leading to N-H imines that undergo intramolecular C-N bond formation to yield phenanthridines. rsc.org
Table 1: Selected Synthetic Routes to Phenanthridine Derivatives
| Starting Material Type | Key Reaction | Product |
| Biphenyl-2-carbaldehyde O-acetyl oximes | Photochemical cyclization | Phenanthridines |
| Biaryl-2-carbonitriles and Grignard reagents | Copper-catalyzed C-N bond formation | Phenanthridines |
| Lithiated toluamide-benzonitrile | Cycloaddition | Benzo[c]phenanthridine alkaloids |
This table summarizes general synthetic strategies for phenanthridine derivatives, for which this compound can be a potential precursor.
Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are important heterocyclic compounds with a wide range of applications. nih.govnih.gov A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not an o-phenylenediamine itself, it can be a precursor to intermediates used in quinoxaline synthesis. For example, the amino group can be part of a larger molecule that, upon reaction with another component, forms the quinoxaline ring. More directly, the biphenyl scaffold can be incorporated into quinoxaline derivatives where one of the phenyl rings of the biphenyl is part of the quinoxaline structure. For instance, 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been synthesized and evaluated for their biological activities. nih.gov
Precursor for Advanced Materials
The rigid, aromatic structure of the biphenyl unit, combined with the reactive cyano and amino groups, makes this compound an attractive precursor for the synthesis of advanced materials with tailored properties.
Biphenylcarbonitrile derivatives are well-known for their use in liquid crystals . ossila.comossila.comsigmaaldrich.com The elongated, rigid structure of the biphenyl core, coupled with the polar cyano group, contributes to the formation of mesophases. For example, 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB) and 4'-pentyl-4-biphenylcarbonitrile (5CB) are widely used nematic liquid crystals. ossila.comossila.com While this compound itself is not a liquid crystal, its structural motif can be incorporated into more complex molecules designed to exhibit liquid crystalline behavior. The amino group provides a convenient handle for further functionalization to introduce long alkyl chains or other mesogenic groups.
Furthermore, aminobiphenyl derivatives can serve as monomers for the synthesis of polymeric materials . nih.govmdpi.com The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the rigid biphenyl unit into their backbone, potentially leading to materials with high thermal stability, good mechanical properties, and specific optical or electronic characteristics. For instance, the polymerization of aniline (B41778) derivatives has been shown to yield polymers with conjugated backbones and interesting electronic properties. nih.gov The biphenyl structure in polymers derived from this compound could enhance properties like fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
The biphenyl core of this compound is a common structural motif in materials designed for optoelectronic applications. Biphenyl derivatives are frequently employed in the construction of organic light-emitting diodes (OLEDs) due to their favorable electronic properties and thermal stability. While free biphenyl exhibits fluorescence in the UV range, its incorporation into larger conjugated systems or metal complexes can shift the emission into the visible spectrum. google.com
The amino and nitrile functionalities on the biphenyl structure of this compound offer reactive handles for further molecular elaboration. These groups allow the molecule to be integrated into larger polymeric or dendritic structures that form the emissive or charge-transport layers in OLED devices. For instance, the amino group can be used in condensation or cross-coupling reactions to build up larger conjugated systems, a common strategy for tuning the emission color and efficiency of an OLED material. The nitrile group can also influence the electronic properties of the molecule and serve as a synthetic precursor. The coordination of biphenyl-based ligands to heavy transition metals like platinum is a well-established strategy to induce effective phosphorescence, enabling the development of highly efficient triplet emitters for advanced OLED displays. google.com
Fluorescent Markers for Imaging Applications
The development of novel fluorescent molecules is in high demand for a wide array of applications, including bio-imaging. nih.gov The this compound scaffold is a precursor for creating such fluorescent markers. The fundamental principle involves creating a fluorophore where the biphenyl structure forms the core of the light-emitting system.
Research has shown that aminobiphenyl derivatives can be chemically modified to produce probes for detecting specific analytes. For example, a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core was developed to detect dinitrogen trioxide (N2O3), a surrogate for the important biological signaling molecule nitric oxide. rsc.org In this system, the aminobiphenyl core condenses with the analyte to form a benzo[c]cinnoline (B3424390) structure, which is a fluorescent molecule. rsc.org This reaction-based sensing mechanism ensures that fluorescence is only observed in the presence of the target, minimizing background signal. rsc.org The amino and nitrile groups on this compound provide the necessary reactive sites to synthesize analogous probes, where the biphenyl core's photophysical properties can be fine-tuned by attaching different substituents.
Furthermore, aminopyridine derivatives, which share structural similarities with the aminobiphenyl moiety, have been investigated as fluorescent probes for cell imaging. researchgate.net The synthesis of various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters has been reported, and their fluorescent properties were evaluated. nih.gov This demonstrates a strategy where the core structure, analogous to aminobiphenyl carbonitrile, is conjugated with amino acids, highlighting the potential for creating biocompatible fluorescent markers from the this compound building block.
Ligands in Metal-Catalyzed Reactions
The structure of this compound makes it an excellent candidate for the synthesis of specialized ligands used in metal-catalyzed reactions. The biphenyl unit, combined with the strategically placed amino and nitrile coordinating groups, allows for the formation of stable complexes with various transition metals. These metal complexes can then act as catalysts in a wide range of organic transformations.
The amino group can act as a coordinating site, and it can also be readily modified to create more complex ligand structures, such as phosphine-amine or Schiff base ligands. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting metal complex, which is crucial for controlling the activity and selectivity of the catalyst. The nitrile group can also participate in coordination or be transformed into other functional groups to alter the ligand's properties. The use of biphenyl-metal complexes is a known strategy, with 2,2'-biphenyl complexes of platinum being a well-studied class of compounds. google.com
Design and Synthesis of Novel Scaffolds for Chemical Biology Research
The concept of using core molecular frameworks, or scaffolds, is central to modern drug discovery and chemical biology. These scaffolds provide a three-dimensional structure upon which various functional groups can be placed to interact with biological targets. This compound is a valuable starting material for creating such novel scaffolds.
One common strategy is "scaffold hopping," where the core of a known active molecule is replaced with a different, often structurally distinct, scaffold to discover new inhibitors with potentially improved properties. nih.gov The aminobiphenyl carbonitrile structure can serve as a new scaffold in such exploratory studies.
Conjugates for Scaffold Combination Approaches
A powerful strategy in chemical biology is the conjugation of two or more molecular scaffolds to create a hybrid molecule with novel or enhanced biological activity. The functional groups of this compound make it an ideal candidate for this approach. The amino group provides a convenient point of attachment for other molecules, such as amino acids, peptides, or other drug fragments, through amide bond formation.
The synthesis of conjugates by linking different molecular entities is a well-established method. For example, the reaction of pyridinecarbonitrile derivatives with amino acid esters demonstrates how a core scaffold can be functionalized with biological building blocks. nih.gov This approach can be applied to this compound to create a library of new chemical entities for screening against various biological targets.
Conformationally Flexible Ligand Design
The interaction between a ligand and its protein target is a dynamic process that often involves conformational changes in both molecules. Therefore, designing ligands with a degree of conformational flexibility can be advantageous for achieving high binding affinity. The biphenyl unit in this compound is a classic example of a conformationally flexible motif. The two phenyl rings are connected by a single bond, allowing for rotation. This torsional freedom enables the molecule to adopt different conformations to fit optimally into a binding site.
The degree of rotational freedom can be influenced by the substituents on the rings, allowing for some control over the ligand's conformational preferences. The study of steric parameters of conformationally flexible ligands is an active area of research to better predict and design molecular interactions. figshare.com The aminobiphenyl carbonitrile scaffold provides a foundation for designing such flexible ligands for various biological targets.
Synthesis of Unnatural Alpha-Amino Acids as Building Blocks
Unnatural alpha-amino acids (UAAs) are crucial components in modern drug discovery and materials science. rsc.org They are used to create peptides with enhanced stability, novel conformations, and unique functionalities. The synthesis of these valuable building blocks is an important area of organic chemistry. rsc.orgnih.gov
While direct synthesis of a UAA from this compound is not explicitly detailed in the provided context, the compound serves as a key precursor to biphenyl-containing side chains that can be incorporated into amino acid structures. The synthesis of novel UAAs has been reported using methods like intramolecular aza-Michael addition reactions. nih.gov More advanced techniques, such as photoredox-mediated C–O bond activation, have also been developed to create a wide range of functionalized UAAs. rsc.org
The 3'-amino group on the biphenyl scaffold can be transformed into other functionalities, or the entire aminobiphenyl carbonitrile unit can be coupled to an amino acid backbone. For instance, the synthesis of N-substituted amino acid esters has been achieved by reacting bromo-substituted heterocyclic cores with amino acid esters. nih.gov A similar strategy could be employed with a halogenated derivative of the biphenyl carbonitrile core to generate novel UAAs with a biphenyl side chain, thereby expanding the chemical space available for designing new peptides and other bioactive molecules.
Intermediates in the Synthesis of Biologically Relevant Compounds (e.g., for fluxapyroxad)
The chemical architecture of this compound, featuring a reactive nitrile group and an amino moiety on a biphenyl scaffold, positions it as a key precursor for the synthesis of various biologically active molecules. One of the most significant applications of related biphenyl structures is in the production of modern fungicides.
Fluxapyroxad (B1673505), a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, relies on a specific substituted biphenyl amine for its core structure. The synthesis of fluxapyroxad necessitates the creation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine as a crucial intermediate. researchgate.netgoogle.comgoogle.comnih.govchemicalbook.com While multiple synthetic routes to this intermediate exist, pathways involving biphenyl carbonitrile precursors are of significant industrial interest due to their efficiency and scalability.
A documented synthetic approach to a key trifluorinated analogue of fluxapyroxad's backbone highlights the utility of a carbonitrile group in this position. google.com This provides a strong model for the potential application of this compound in similar synthetic strategies. The general methodology involves a multi-step process where the carbonitrile functionality is transformed into the required amine group.
Synthetic Pathway Insights from Related Compounds:
A patented method for producing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine demonstrates a sequence that could be adapted from this compound. google.com The key transformations in this process are:
Hydrolysis of the Nitrile: The carbonitrile group is first hydrolyzed to a carboxamide. This reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) and a reagent such as hydrogen peroxide. google.com
Hofmann Degradation: The resulting carboxamide is then subjected to a Hofmann degradation or a similar rearrangement reaction. This classic organic reaction converts an amide into a primary amine with one fewer carbon atom, thus yielding the desired 2-aminobiphenyl (B1664054) structure. google.com
This established pathway underscores the value of a biphenyl-2-carbonitrile scaffold as a direct precursor to the essential 2-aminobiphenyl core of fluxapyroxad and other related SDHI fungicides. The presence of the 3'-amino group on the other phenyl ring of this compound offers a further point for chemical modification, potentially leading to the synthesis of novel derivatives with unique biological activities.
Below is a table summarizing the key intermediates and their roles based on analogous patented syntheses.
| Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | 342613-84-7 | C13H10N2 | Potential starting material for the synthesis of fungicide intermediates. cymitquimica.combldpharm.comaaronchem.com |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile | Not explicitly available | C13H6F3N | Intermediate in a patented synthesis of the key fluxapyroxad precursor. google.com |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carboxamide | Not explicitly available | C13H7F3N2O | Intermediate formed from the hydrolysis of the corresponding carbonitrile. google.com |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 915416-45-4 | C12H8F3N | Key precursor for the final amidation step to produce fluxapyroxad. researchgate.netgoogle.comgoogle.comnih.govchemicalbook.com |
| Fluxapyroxad | 907204-31-3 | C18H12F5N3O | Final biologically active fungicide. google.com |
Detailed Research Findings:
The reactions involving the transformation of the nitrile group are well-established in organic chemistry. The reduction of nitriles to primary amines can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, offering alternative synthetic routes. organic-chemistry.orggoogle.com The versatility of the carbonitrile group allows for its conversion into other functional groups as well, further highlighting the role of this compound as a flexible chemical building block. nih.govresearchgate.netumich.edu
Future Research Directions and Unexplored Potential
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of substituted biphenyls has been extensively studied, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling being a mainstay. organic-chemistry.orgacs.org For 3'-Amino-biphenyl-2-carbonitrile, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes.
One promising area is the exploration of multi-component reactions (MCRs) . MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. organic-chemistry.orgmiamioh.edunih.gov The development of an MCR to construct the this compound core from simple, readily available starting materials would represent a significant advancement. For instance, a potential MCR could involve an aryne, an imine, and a nitrile source, a strategy that has been shown to produce chiral β-aminonitriles. nih.gov
Another avenue for innovation lies in the realm of C-H bond activation . Directing group-assisted C-H activation has emerged as a powerful tool for the construction of C-C bonds. acs.orgnih.gov The cyano group in a benzonitrile (B105546) derivative can act as a directing group to facilitate palladium-catalyzed C-H arylation, leading to the formation of biphenyl-2-carbonitrile derivatives. acs.orgnih.gov Future work could focus on optimizing this approach for the synthesis of this compound, potentially through the use of a pre-functionalized aniline (B41778) derivative or by developing a one-pot, two-step process involving C-H activation followed by amination.
Furthermore, the development of catalyst- and solvent-free synthetic methods is a key goal in green chemistry. Research into solid-state reactions or reactions under mechanochemical conditions could provide environmentally benign alternatives to traditional solution-phase synthesis. beilstein-journals.org
| Synthetic Approach | Potential Starting Materials | Key Advantages |
| Suzuki-Miyaura Coupling | 3-Aminophenylboronic acid and 2-bromobenzonitrile | High functional group tolerance, well-established |
| Multi-Component Reaction | Aryne precursor, imine, acetonitrile | Step and atom economy, rapid access to complexity |
| C-H Activation | 3-Amino-benzonitrile and an aryl halide | High efficiency, use of readily available starting materials |
| Ullmann Coupling | 3-Haloaniline and 2-cyanophenylboronic acid | Often effective for sterically hindered biphenyls |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
The juxtaposition of a nucleophilic amino group and an electrophilic cyano group in this compound suggests a rich tapestry of potential chemical transformations that remain largely unexplored.
The amino group can serve as a handle for a wide array of functionalizations. Beyond simple acylation or alkylation, future research could explore its use in directing ortho-C-H functionalization on the same aromatic ring, or its participation in cyclization reactions to form novel heterocyclic systems. rsc.org For instance, the amino group could be transformed into a diazonium salt, which can then undergo a variety of transformations, including Sandmeyer-type reactions to introduce a range of functional groups. jeeadv.ac.in
The cyano group , on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. jeeadv.ac.in The interplay between the amino and cyano groups could lead to novel intramolecular cyclization reactions, providing access to unique polycyclic aromatic compounds. For example, under specific conditions, the amino group could attack the cyano group, leading to the formation of a fused imidazole (B134444) or pyrimidine (B1678525) ring system.
Future investigations should systematically explore the reactivity of this compound under a variety of reaction conditions, including transition-metal catalysis, photoredox catalysis, and enzymatic transformations, to uncover unprecedented reactivity patterns.
Advanced Mechanistic Investigations through Integrated Experimental and Computational Methodologies
A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods and the prediction of its reactivity. Future research should employ a synergistic approach that combines experimental and computational techniques.
Computational studies , using methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reaction pathways of this compound and its derivatives. chemmethod.comrsc.orgaps.org DFT calculations can be used to model the transition states of potential reactions, predict reaction barriers, and elucidate the role of catalysts and solvents. rsc.org Such studies can help in understanding the torsional barriers in substituted biphenyls and the impact of substituents on their electronic properties. chemmethod.comrsc.org
Experimental mechanistic studies will be essential to validate the computational predictions. Techniques such as kinetic analysis, isotope labeling studies, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide direct evidence for proposed reaction intermediates and transition states. The study of palladium(III) intermediates in cross-coupling reactions, for instance, is an area of active research that could shed light on the mechanisms of biphenyl (B1667301) formation. nih.gov
By integrating these approaches, a comprehensive picture of the factors controlling the reactivity of this compound can be developed, paving the way for the discovery of new reactions and the optimization of existing ones.
Expanding the Scope of Building Block Applications in Complex Molecule Synthesis
The unique structural and functional features of this compound make it an attractive building block for the synthesis of more complex and functionally rich molecules, particularly in the fields of medicinal chemistry and materials science.
In medicinal chemistry , the biphenyl motif is a common feature in many biologically active compounds. The amino and cyano groups of this compound provide convenient handles for the introduction of pharmacophoric groups and for the construction of heterocyclic scaffolds. frontiersin.orgnih.gov For example, the amino group can be acylated with various carboxylic acids to generate a library of amides for biological screening. The cyano group can be converted to a tetrazole, a common bioisostere for a carboxylic acid. Future research should focus on utilizing this compound as a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or other therapeutic agents. mdpi.com
In materials science , biphenyl derivatives are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. nih.govmdpi.com The rigid biphenyl core of this compound, combined with its polar functional groups, suggests its potential use in the design of novel liquid crystalline materials or as a component of organic semiconductors. The amino group can be used to tune the electronic properties of the molecule and to promote intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and bulk properties of the material.
Innovation in Analytical and Characterization Methodologies for Biphenyl Systems
The development of robust and sensitive analytical methods is crucial for the successful synthesis, purification, and characterization of this compound and its derivatives. While standard techniques such as NMR and mass spectrometry are indispensable, future research could focus on developing more advanced and specialized analytical methodologies for biphenyl systems.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases will be essential for the separation and analysis of any chiral derivatives of this compound. The development of novel stationary phases specifically designed for the separation of biphenyl isomers could offer improved resolution and efficiency.
Advanced mass spectrometry (MS) techniques , such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry, can provide detailed structural information and facilitate the identification of isomers and impurities. nih.govnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile biphenyl derivatives. mdpi.com
Furthermore, techniques such as X-ray crystallography will be invaluable for the unambiguous determination of the three-dimensional structure of this compound and its derivatives, providing crucial information about bond lengths, bond angles, and intermolecular interactions.
| Analytical Technique | Application for this compound | Future Innovation |
| NMR Spectroscopy | Structural elucidation, purity assessment | In-situ reaction monitoring, solid-state NMR for material characterization |
| Mass Spectrometry | Molecular weight determination, fragmentation analysis | High-resolution MS for accurate mass, MS/MS for isomeric differentiation |
| HPLC | Purification, separation of isomers | Chiral stationary phases for enantiomeric separation, novel biphenyl-specific columns |
| X-ray Crystallography | Absolute structure determination | Co-crystallization with other molecules to study intermolecular interactions |
Q & A
Q. What strategies improve regioselectivity in the compound’s functionalization (e.g., nitration, sulfonation)?
- Methodology : Use directing groups (e.g., –SOH) or Lewis acids (FeCl) to orient electrophiles. For nitration, mixed HNO/HSO at 0°C favors para-substitution, while bulky solvents (t-BuOH) reduce ortho competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
